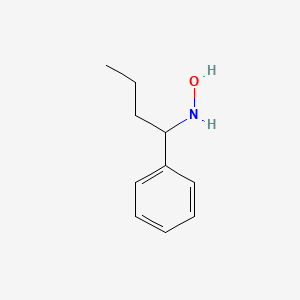
N-(1-Phenyl-butyl)-hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Phenyl-butyl)-hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-Phenyl-butyl)-hydroxylamine can be synthesized through several methods. One common method involves the reductive amination of acetophenone with hydroxylamine. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Phenyl-butyl)-hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-Phenyl-butyl)-hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can act as a probe for studying enzyme mechanisms involving hydroxylamine intermediates.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which N-(1-Phenyl-butyl)-hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the formation of stable complexes with the enzyme’s active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features.
Hydroxylamine: The parent compound of the hydroxylamine class.
N-Phenylhydroxylamine: Another hydroxylamine derivative with a phenyl group.
Uniqueness
N-(1-Phenyl-butyl)-hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with enzymes makes it particularly valuable in biochemical research and drug development.
Propriétés
Numéro CAS |
59336-66-2 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
N-(1-phenylbutyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-2-6-10(11-12)9-7-4-3-5-8-9/h3-5,7-8,10-12H,2,6H2,1H3 |
Clé InChI |
ZOUHGFUPBFMCPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
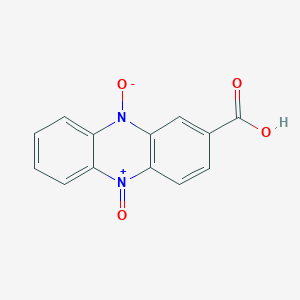
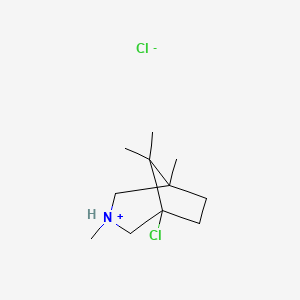
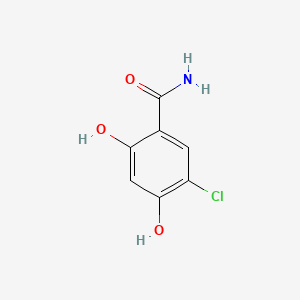

![11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-](/img/structure/B13792495.png)
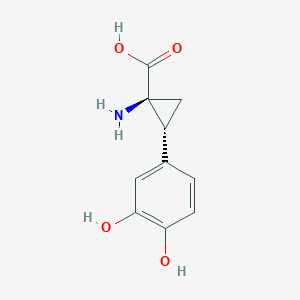
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
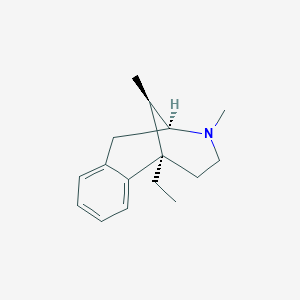

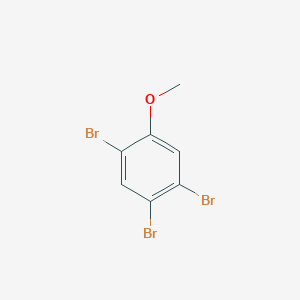
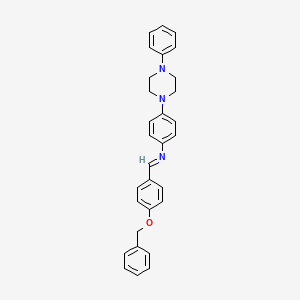
![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
